Cas no 53032-75-0 (2-Hydroxy-3-nitrobenzyl chloride)

2-Hydroxy-3-nitrobenzyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-3-nitrobenzyl chloride
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- インチ: 1S/C7H6ClNO3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H,4H2
- InChIKey: ZEGDGOBYLJGNQV-UHFFFAOYSA-N
- SMILES: ClCC1C=CC=C(C=1O)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 171
- トポロジー分子極性表面積: 66
- XLogP3: 2.3
2-Hydroxy-3-nitrobenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010407-1g |
2-Hydroxy-3-nitrobenzyl chloride |
53032-75-0 | 97% | 1g |
$1445.30 | 2023-09-01 | |
Alichem | A013010407-500mg |
2-Hydroxy-3-nitrobenzyl chloride |
53032-75-0 | 97% | 500mg |
$806.85 | 2023-09-01 | |
Alichem | A013010407-250mg |
2-Hydroxy-3-nitrobenzyl chloride |
53032-75-0 | 97% | 250mg |
$494.40 | 2023-09-01 |
2-Hydroxy-3-nitrobenzyl chloride 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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3. Book reviews
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4. Book reviews
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
2-Hydroxy-3-nitrobenzyl chlorideに関する追加情報
2-Hydroxy-3-Nitrobenzyl Chloride (CAS No. 53032-75-0): A Comprehensive Overview
2-Hydroxy-3-nitrobenzyl chloride, identified by the CAS registry number 53032-75-0, is a chemical compound that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group at position 2 and a nitro group at position 3, along with a benzyl chloride moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for advanced materials research.
The synthesis of 2-hydroxy-3-nitrobenzyl chloride typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, researchers have explored the use of catalytic systems to enhance reaction yields and minimize by-products. These developments underscore the growing emphasis on sustainable practices in chemical manufacturing.
In terms of applications, 2-hydroxy-3-nitrobenzyl chloride has found utility in several fields. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds, particularly those with potential anticancer or antimicrobial properties. Its ability to undergo various nucleophilic substitutions and coupling reactions makes it versatile in drug design. Additionally, this compound has been investigated for its role in materials science, where it contributes to the development of advanced polymers and sensors.
The chemical stability of 2-hydroxy-3-nitrobenzyl chloride is another area of interest. Studies have shown that its stability is influenced by environmental factors such as temperature and pH levels. Understanding these factors is crucial for optimizing storage conditions and ensuring the compound's reliability in industrial settings.
Recent research has also focused on the toxicological profile of 2-hydroxy-3-nitrobenzyl chloride. While preliminary findings suggest low acute toxicity, long-term exposure effects remain under investigation. Regulatory bodies are increasingly emphasizing comprehensive safety assessments to ensure the safe handling and use of such chemicals.
In conclusion, 2-hydroxy-3-nitrobenzyl chloride (CAS No. 53032-75-0) stands out as a compound with multifaceted applications and ongoing research potential. Its unique chemical properties continue to drive innovation across diverse industries, while advancements in synthesis and safety evaluation ensure its responsible use in modern scientific endeavors.
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